molecular formula C22H27N5O3 B2962549 8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 896299-98-2

8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2962549
CAS No.: 896299-98-2
M. Wt: 409.49
InChI Key: NGNDSDCFIRGURV-UHFFFAOYSA-N
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Description

“8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic compound that belongs to the class of imidazopurines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butylphenyl group: This step may involve a Friedel-Crafts alkylation or similar reaction.

    Addition of the hydroxypropyl group: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and solvents.

    Optimization of reaction conditions: Temperature, pressure, and reaction time.

    Purification: Techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

“8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the imidazo[1,2-g]purine core.

    Substitution: The phenyl and hydroxypropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, “8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of “8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound could intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: This compound shares structural similarities with other imidazopurines, such as

Uniqueness

The uniqueness of “this compound” lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-(4-butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-4-5-7-16-8-10-17(11-9-16)27-15(2)14-26-18-19(23-21(26)27)24(3)22(30)25(20(18)29)12-6-13-28/h8-11,14,28H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNDSDCFIRGURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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